2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(3-Isobutoxyphenyl)quinoline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
- Dissolve 2-(3-Isobutoxyphenyl)quinoline in anhydrous dichloromethane (DCM).
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Reflux the reaction mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure and purify the product by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at room temperature.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding amides, esters, or thioesters.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: The products vary depending on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Employed in the study of protein interactions and modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in proteomics research to study protein modifications and interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride
- 2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid
- 2-(3-Isobutoxyphenyl)quinoline-4-methanol
Uniqueness
2-(3-Isobutoxyphenyl)quinoline-4-carbonyl chloride is unique due to its specific reactivity and structural properties. The presence of the isobutoxy group enhances its solubility and reactivity compared to similar compounds. Additionally, the quinoline ring system provides a rigid and planar structure, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-13(2)12-24-15-7-5-6-14(10-15)19-11-17(20(21)23)16-8-3-4-9-18(16)22-19/h3-11,13H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYCGLLFZWSYPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101192061 | |
Record name | 2-[3-(2-Methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101192061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-69-6 | |
Record name | 2-[3-(2-Methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(2-Methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101192061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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